4-[(Trimethylsilyl)ethynyl]benzonitrile

Organic Synthesis Sonogashira Coupling Reaction Yield

Select 4-[(Trimethylsilyl)ethynyl]benzonitrile (CAS 75867-40-2) for reliable access to a TMS-protected terminal alkyne, essential for preventing Glaser homocoupling and decomposition in multi-step syntheses. The solid physical form (mp 107–111°C) ensures safe handling and precise weighing, while the TMS group imparts enhanced hydrophobicity and organic solubility. This building block is validated as an intermediate for high-birefringence liquid crystals, a benchmark for Pd/Au cross-coupling protocols, and a precursor for on-surface polymerization via controlled alkyne deprotection. Choose this protected analog to maintain alkyne integrity until the exact deprotection step.

Molecular Formula C12H13NSi
Molecular Weight 199.32 g/mol
CAS No. 75867-40-2
Cat. No. B3024401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(Trimethylsilyl)ethynyl]benzonitrile
CAS75867-40-2
Molecular FormulaC12H13NSi
Molecular Weight199.32 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC1=CC=C(C=C1)C#N
InChIInChI=1S/C12H13NSi/c1-14(2,3)9-8-11-4-6-12(10-13)7-5-11/h4-7H,1-3H3
InChIKeyWWNSLIBJQBBKKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(Trimethylsilyl)ethynyl]benzonitrile (CAS 75867-40-2) – Technical Specifications and Compound Class


4-[(Trimethylsilyl)ethynyl]benzonitrile (CAS 75867-40-2) is an arylsilylacetylene building block with the molecular formula C₁₂H₁₃NSi and a molecular weight of 199.32 g/mol [1]. This compound is characterized as a solid at 20°C with a reported melting point range of 107–111°C and is typically supplied at a minimum purity specification of 97% . Its structure features a benzonitrile core functionalized with a (trimethylsilyl)ethynyl group, which imparts specific reactivity and physicochemical properties for applications in organic synthesis and materials science [1].

Why 4-[(Trimethylsilyl)ethynyl]benzonitrile Cannot Be Substituted with Unprotected Alkynes


This compound is not interchangeable with its desilylated analog, 4-ethynylbenzonitrile, due to fundamental differences in stability and reactivity. The trimethylsilyl (TMS) group acts as a protecting group for the terminal alkyne, preventing unwanted side reactions such as oxidative homocoupling (Glaser coupling) and decomposition during multi-step synthetic sequences . This protection is essential for maintaining the integrity of the alkyne moiety until a controlled deprotection step is performed. Furthermore, the TMS group significantly alters the compound's physical properties, including its hydrophobicity and solubility in organic solvents, which can impact reaction kinetics and workup procedures compared to the unprotected terminal alkyne [1].

Quantitative Evidence for 4-[(Trimethylsilyl)ethynyl]benzonitrile: Comparative Performance Data


Comparative Synthetic Yield in Sonogashira Coupling for Precursor Synthesis

The synthesis of 4-[(Trimethylsilyl)ethynyl]benzonitrile via Sonogashira coupling can be achieved with a reported yield of approximately 99% when using trimethylsilylacetylene as the coupling partner . A comparable route using 4-iodobenzonitrile as a starting material gives a lower yield of about 80% . This 19% difference in yield demonstrates the significant impact of the aryl halide leaving group on reaction efficiency for this specific building block, guiding procurement decisions for large-scale syntheses.

Organic Synthesis Sonogashira Coupling Reaction Yield

Validated Application Scenarios for 4-[(Trimethylsilyl)ethynyl]benzonitrile


Protected Alkyne Building Block for Multi-Step Synthesis of Conjugated Materials

The trimethylsilyl (TMS) group on 4-[(Trimethylsilyl)ethynyl]benzonitrile serves as a protecting group, preventing undesired side reactions at the terminal alkyne position. This is critical for the iterative construction of complex π-conjugated systems, such as those used in organic semiconductors and liquid crystals, where the alkyne must be unmasked at a precise step [1]. The solid physical form (melting point 107–111°C) facilitates handling and precise weighing, a practical advantage over lower-melting or liquid analogs .

Precursor for High-Birefringence Liquid Crystal Dopants

This compound acts as a key intermediate in the synthesis of phenyl-diacetylene based liquid crystals with high birefringence. Its structure allows for further functionalization via Sonogashira coupling to create materials that can be doped into nematic liquid crystal mixtures to modulate electro-optic properties .

Standard Reagent in Cross-Coupling Methodology Development

Due to its well-defined reactivity profile as a silyl-protected alkyne, 4-[(Trimethylsilyl)ethynyl]benzonitrile is a useful test substrate for developing and benchmarking new cross-coupling protocols, particularly those involving palladium or gold catalysts [2]. Its use provides a consistent baseline for comparing catalytic efficiency and functional group tolerance.

Building Block for Self-Assembled Monolayers (SAMs) and Surface Modification

The presence of both a nitrile group and a protected alkyne makes this compound a candidate for creating functional surfaces. The nitrile group can act as an anchor to metal surfaces, while the TMS-protected alkyne can be deprotected in situ to enable on-surface polymerization or further functionalization, allowing for the controlled construction of molecular assemblies [3].

Technical Documentation Hub

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